8-(1,3-benzodioxol-5-ylmethoxy)-1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzodioxole moiety, a fluorophenyl group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.
Construction of the Tetrahydropurine Core: This is typically synthesized via a series of condensation reactions involving methylated purine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl functionalities within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying cellular processes and molecular interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique properties can be harnessed to create new polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of 8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 8-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of structural features. The presence of the fluorophenyl group, in particular, imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H19FN4O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethoxy)-1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H19FN4O5/c1-25-18-19(24-21(25)30-11-14-5-8-16-17(9-14)32-12-31-16)26(2)22(29)27(20(18)28)10-13-3-6-15(23)7-4-13/h3-9H,10-12H2,1-2H3 |
InChI Key |
QYRWTXIEOJIZOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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